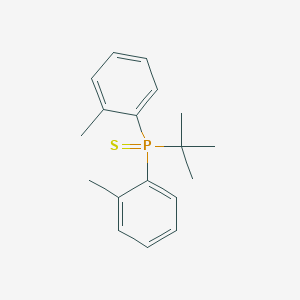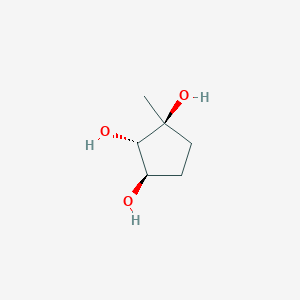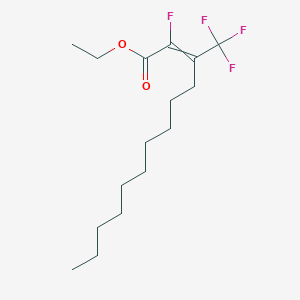
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is a chemical compound characterized by the presence of fluorine atoms, which impart unique properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and available resources.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate involves its interaction with molecular targets and pathways within a system. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors. The exact mechanism can vary depending on the application and the biological system being studied.
Comparación Con Compuestos Similares
Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and agriculture.
Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness: Ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The combination of fluorine atoms and the tridec-2-enoate backbone makes it particularly valuable in various research and industrial applications.
Propiedades
Número CAS |
928247-74-9 |
|---|---|
Fórmula molecular |
C16H26F4O2 |
Peso molecular |
326.37 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-3-(trifluoromethyl)tridec-2-enoate |
InChI |
InChI=1S/C16H26F4O2/c1-3-5-6-7-8-9-10-11-12-13(16(18,19)20)14(17)15(21)22-4-2/h3-12H2,1-2H3 |
Clave InChI |
RWTXIQVQFGORLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=C(C(=O)OCC)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2-methylpropyl)-](/img/structure/B14176039.png)
![Methyl 2,3-bis[(4-chlorophenyl)selanyl]oct-2-enoate](/img/structure/B14176045.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)
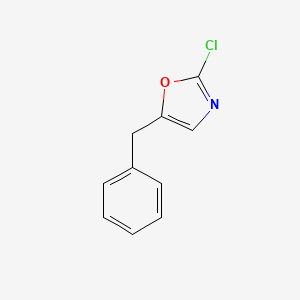
![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
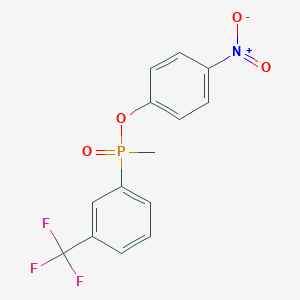

![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
